Cas no 2361775-39-3 (Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride))

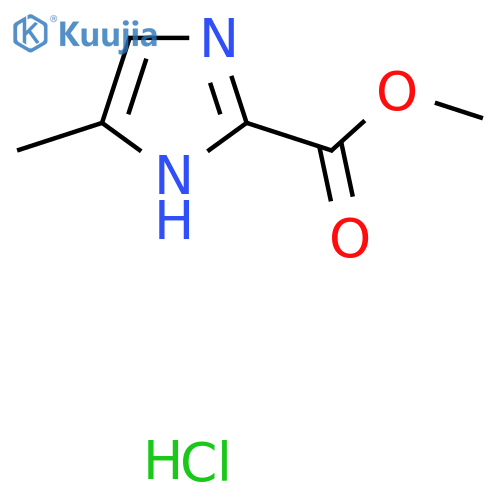

2361775-39-3 structure

商品名:Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride)

Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) 化学的及び物理的性質

名前と識別子

-

- Methyl 5-methyl-1H-imidazole-2-carboxylate;hydrochloride

- EN300-7427969

- methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride

- Z3714845485

- 2361775-39-3

- Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride)

-

- インチ: 1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H

- InChIKey: LHDBTBQWVGTRFU-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)C(C1=NC=C(C)N1)=O

計算された属性

- せいみつぶんしりょう: 176.0352552g/mol

- どういたいしつりょう: 176.0352552g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55Ų

Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7427969-5.0g |

methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |

2361775-39-3 | 95.0% | 5.0g |

$2732.0 | 2025-03-11 | |

| Enamine | EN300-7427969-10.0g |

methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |

2361775-39-3 | 95.0% | 10.0g |

$4052.0 | 2025-03-11 | |

| Enamine | EN300-7427969-0.05g |

methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |

2361775-39-3 | 95.0% | 0.05g |

$218.0 | 2025-03-11 | |

| Enamine | EN300-7427969-0.5g |

methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |

2361775-39-3 | 95.0% | 0.5g |

$735.0 | 2025-03-11 | |

| Aaron | AR028GUQ-100mg |

methyl5-methyl-1H-imidazole-2-carboxylatehydrochloride |

2361775-39-3 | 95% | 100mg |

$474.00 | 2025-02-16 | |

| 1PlusChem | 1P028GME-500mg |

methyl5-methyl-1H-imidazole-2-carboxylatehydrochloride |

2361775-39-3 | 95% | 500mg |

$971.00 | 2024-05-23 | |

| 1PlusChem | 1P028GME-1g |

methyl5-methyl-1H-imidazole-2-carboxylatehydrochloride |

2361775-39-3 | 95% | 1g |

$1228.00 | 2024-05-23 | |

| Aaron | AR028GUQ-5g |

methyl5-methyl-1H-imidazole-2-carboxylatehydrochloride |

2361775-39-3 | 95% | 5g |

$3782.00 | 2023-12-15 | |

| 1PlusChem | 1P028GME-5g |

methyl5-methyl-1H-imidazole-2-carboxylatehydrochloride |

2361775-39-3 | 95% | 5g |

$3439.00 | 2024-05-23 | |

| Enamine | EN300-7427969-2.5g |

methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |

2361775-39-3 | 95.0% | 2.5g |

$1848.0 | 2025-03-11 |

Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

2361775-39-3 (Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride)) 関連製品

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量